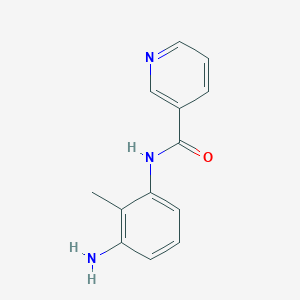

N-(3-Amino-2-methylphenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Amino-2-methylphenyl)nicotinamide is an organic compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a nicotinamide moiety, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)nicotinamide typically involves the reaction of 3-amino-2-methylbenzoic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Amino-2-methylphenyl)nicotinamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted derivatives depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

N-(3-Amino-2-methylphenyl)nicotinamide is primarily recognized for its role in modulating biological pathways associated with oxidative stress and inflammation. Its applications include:

- Antioxidant Activity : Research indicates that compounds derived from nicotinamide exhibit significant antioxidant properties, which can protect cells from oxidative damage. This is particularly relevant in conditions involving oxidative stress, such as neurodegenerative diseases .

- DNA Repair Mechanism : Nicotinamide is involved in the synthesis of NAD+, a cofactor essential for the activity of poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair. This compound may enhance the efficacy of PARPs, thus contributing to cellular repair processes following DNA damage .

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. For instance, derivatives of nicotinamide have been shown to antagonize the activity of chemokine receptors involved in inflammatory responses .

Clinical Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neurodegenerative Disease : A notable case study involved a patient with a critical deficiency in nicotinamide intermediates leading to neurodegeneration. Supplementation with nicotinamide resulted in improved metabolic profiles and restoration of certain enzymatic functions, suggesting that derivatives like this compound could play a role in managing similar conditions .

- Cancer Treatment : In animal models, nicotinamide has shown promise in inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents. For example, dietary concentrations of nicotinamide were protective against certain types of cancer induced by chemical carcinogens . The specific mechanisms through which this compound operates remain an area of active research.

Wirkmechanismus

The mechanism of action of N-(3-Amino-2-methylphenyl)nicotinamide involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nicotinamide moiety can participate in redox reactions, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-Amino-2-methylphenyl)benzamide

- N-(3-Amino-2-methylphenyl)pyridine-3-carboxamide

- N-(3-Amino-2-methylphenyl)isonicotinamide

Uniqueness

N-(3-Amino-2-methylphenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Biologische Aktivität

N-(3-Amino-2-methylphenyl)nicotinamide, a compound characterized by an amino group, a methyl group, and a nicotinamide moiety, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies while providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- An amino group (-NH2) attached to a methyl-substituted phenyl ring.

- A nicotinamide moiety, which is known for its role in various biochemical pathways.

This compound is believed to interact with specific molecular targets, influencing enzyme activity and cellular processes. The amino group can form hydrogen bonds with enzyme active sites, potentially modulating their activity. Additionally, the nicotinamide component may participate in redox reactions, impacting metabolic pathways.

Key Mechanisms:

- Enzyme Interaction: The compound acts as a probe in studying enzyme-substrate interactions, particularly with nicotinamide N-methyltransferase (NNMT), which is crucial for NAD(H) biosynthesis and methionine metabolism.

- Antimicrobial Activity: Research indicates that derivatives of nicotinamide exhibit significant antimicrobial properties, inhibiting the growth of various pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

1. Antimicrobial Properties

Studies have shown that this compound has potential as an antimicrobial agent. For instance, it demonstrated effective inhibition against specific gram-positive bacteria at low concentrations .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Staphylococcus aureus | Higher concentrations required |

2. Role in Nicotinamide Metabolism

A case study highlighted the significance of NNMT in nicotinamide metabolism. A patient with dysfunctional NNMT exhibited restored enzyme activity following a nicotinamide challenge, indicating the compound's role in metabolic regulation . This suggests that this compound may influence metabolic pathways related to NAD(H) synthesis.

Research Findings

Recent studies have focused on the pharmacological effects of compounds related to nicotinamide. For instance:

- Nicotinamide's Role in DNA Repair: Nicotinamide is implicated in DNA damage repair mechanisms, contributing to genomic stability and protection against carcinogenesis .

- NNMT and Cancer: Elevated NNMT levels have been associated with various cancers. Targeting this enzyme could provide therapeutic avenues for cancer treatment .

Case Studies

-

Neurodegenerative Disease Case Study:

A 20-year-old male presented with an unknown neurodegenerative condition linked to impaired nicotinamide metabolism. Following a nicotinamide challenge, his NNMT activity was restored temporarily, suggesting therapeutic potential for compounds like this compound in metabolic disorders . -

Antimicrobial Efficacy:

In vitro studies demonstrated that derivatives of nicotinamide significantly inhibited the growth of resistant bacterial strains, emphasizing the need for further exploration into their clinical applications .

Eigenschaften

IUPAC Name |

N-(3-amino-2-methylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-11(14)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,14H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQOMPJESVUDCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.